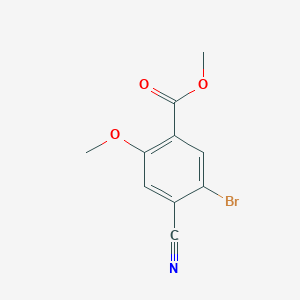

Methyl 5-bromo-4-cyano-2-methoxybenzoate

Description

Methyl 5-bromo-4-cyano-2-methoxybenzoate (CAS: Not listed in provided evidence) is a substituted benzoate ester featuring a bromine atom at the 5-position, a cyano group at the 4-position, and a methoxy group at the 2-position. Its molecular formula is C₁₀H₇BrN₂O₃, with a molecular weight of 299.08 g/mol. The cyano group enhances polarity, influencing solubility and reactivity, while the bromine atom offers sites for further functionalization via cross-coupling reactions.

Properties

CAS No. |

1805528-55-5 |

|---|---|

Molecular Formula |

C10H8BrNO3 |

Molecular Weight |

270.08 g/mol |

IUPAC Name |

methyl 5-bromo-4-cyano-2-methoxybenzoate |

InChI |

InChI=1S/C10H8BrNO3/c1-14-9-3-6(5-12)8(11)4-7(9)10(13)15-2/h3-4H,1-2H3 |

InChI Key |

AIERDJKOCSFHJO-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C(=C1)C#N)Br)C(=O)OC |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)Br)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Analogues

The primary structural analogue identified in the evidence is Methyl 5-bromo-4-methoxy-2-methylbenzoate (CAS: 1131587-94-4, A158357) . Below is a detailed comparison:

Physicochemical and Reactivity Differences

- Polarity and Solubility: The cyano group in the target compound increases polarity compared to the methyl group in the analogue, likely reducing solubility in non-polar solvents (e.g., hexane) but enhancing solubility in polar aprotic solvents like DMSO or DMF.

- Reactivity: The cyano group enables nucleophilic additions or reductions (e.g., to amines), whereas the methoxy group in the analogue is less reactive but stabilizes adjacent electrophilic centers via resonance. The bromine in both compounds allows for Suzuki or Ullmann coupling reactions, but steric hindrance from the 2-OCH₃ group in the target compound may slow such reactions compared to the 2-CH₃ group in the analogue.

- Thermal Stability: The electron-withdrawing cyano group may lower thermal stability relative to the electron-donating methoxy group in the analogue.

Research Findings and Limitations

Commercial Viability

- The analogue is commercially available in gram-scale quantities, suggesting established synthetic routes . The target compound’s niche applications may necessitate custom synthesis, increasing costs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.